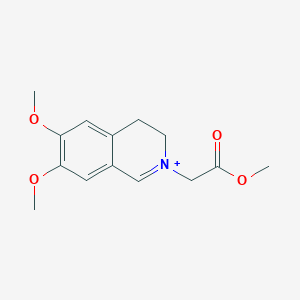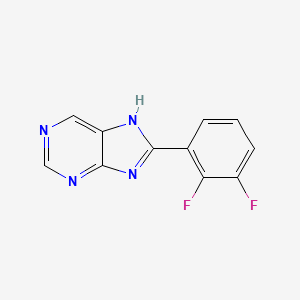
8-(2,3-Difluorophenyl)-1H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,3-Difluorophenyl)-1H-purine: is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a purine ring substituted with a 2,3-difluorophenyl group, which imparts distinct chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions: One common method is through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the 2,3-difluorophenyl group is coupled with a halogenated purine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 8-(2,3-Difluorophenyl)-1H-purine can undergo various chemical reactions, including:
Oxidation: The purine ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the purine ring or the difluorophenyl group, leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the purine ring that are activated by the presence of the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-purines, while substitution reactions can introduce various functional groups onto the purine ring.
科学研究应用
Chemistry: In chemistry, 8-(2,3-difluorophenyl)-1H-purine is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. The presence of the difluorophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: The compound’s unique properties make it valuable in various industrial applications, including the development of advanced materials and the synthesis of specialty chemicals.
作用机制
The mechanism of action of 8-(2,3-difluorophenyl)-1H-purine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in its core structure, which is a benzamide rather than a purine.
Fluorinated Quinolines: These compounds also feature fluorine atoms and are known for their biological activities, particularly as antibacterial agents.
Uniqueness: 8-(2,3-Difluorophenyl)-1H-purine is unique due to its combination of a purine ring and a difluorophenyl group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other fluorinated compounds.
属性
CAS 编号 |
878287-57-1 |
|---|---|
分子式 |
C11H6F2N4 |
分子量 |
232.19 g/mol |
IUPAC 名称 |
8-(2,3-difluorophenyl)-7H-purine |
InChI |
InChI=1S/C11H6F2N4/c12-7-3-1-2-6(9(7)13)10-16-8-4-14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17) |
InChI 键 |
BQXUVRWLGFOBOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC3=NC=NC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


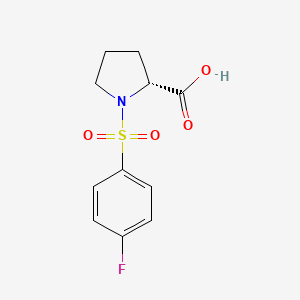
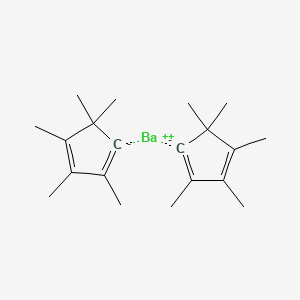

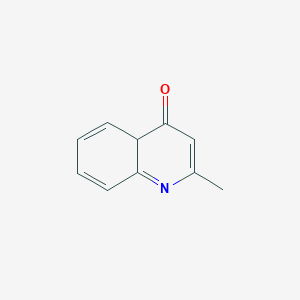
![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)



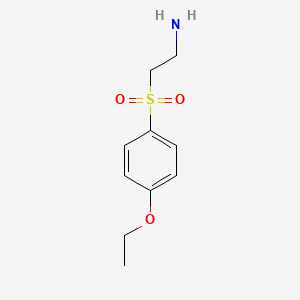
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
